![molecular formula C12H8N6O2 B3245474 1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine CAS No. 169261-18-1](/img/structure/B3245474.png)
1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine
Overview
Description
1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the triazolyl nitroheterocyclic class of compounds and has been studied for its potential as an anticancer agent, antimicrobial agent, and as a tool for research in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi, possibly through the disruption of cell membrane integrity.
Biochemical and Physiological Effects
In addition to its potential as an anticancer and antimicrobial agent, 1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine has also been studied for its biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various enzymes and receptors, including protein tyrosine phosphatases and the GABA-A receptor. It has also been shown to have antioxidant and anti-inflammatory effects, making it a potentially useful tool for studying these biological processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine in lab experiments is its high purity and stability, which makes it a reliable tool for scientific research. However, this compound is relatively expensive and may not be readily available in some labs. Additionally, its potential toxicity and side effects must be carefully considered when using it in experiments.
Future Directions
There are many potential future directions for research involving 1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine. One area of interest is its potential as a tool for studying the mechanisms of apoptosis and cell death in cancer cells. Another area of interest is its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research and medicine.
Scientific Research Applications
1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its potential as an anticancer agent. Studies have shown that this compound has potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential as an antimicrobial agent, with promising results against a range of bacteria and fungi.
properties
IUPAC Name |
1-(5-nitroisoquinolin-1-yl)-N-(1,2,4-triazol-4-yl)methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O2/c19-18(20)12-3-1-2-9-10(12)4-5-13-11(9)6-16-17-7-14-15-8-17/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXKJSGCSOCBQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=NN3C=NN=C3)C(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50778363 | |
Record name | 1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50778363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine | |
CAS RN |
169261-18-1 | |
Record name | 1-(5-Nitroisoquinolin-1-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50778363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.